molecular formula C8H14ClNO2 B2887529 7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride CAS No. 2470438-45-8

7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride

Cat. No. B2887529
CAS RN: 2470438-45-8
M. Wt: 191.66
InChI Key: BEDHYGSPHUPHRK-UHFFFAOYSA-N
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Description

7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride (ASCH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ASCH is a spirolactam compound that has a seven-membered ring system containing a carbonyl and an amino group.

Scientific Research Applications

1. Synthesis of Conformationally Rigid Amino Acids

Researchers have explored the synthesis of conformationally rigid amino acids using spiro-linked amino acids. The synthesis of 1-Aminospiro[2.3]hexane-1,5-dicarboxylic and 1-ammo-5-(ammomethyl)spiro[2.3]hexane-1-carboxylic acids, which are rigid analogues of glutamic acid and lysine, from similar compounds is a significant example of this application (Yashin et al., 2019).

2. Designing Glutamic Acid Analogs

The spiro[3.3]heptane skeleton has been used to design isomeric glutamic acid analogs. Such compounds can be used to probe topologies of different glutamate receptors, thanks to their fixed aminocarboxylate moiety and carboxylic group in space due to the rigid spirocyclic scaffold (Radchenko et al., 2008).

3. Charge Density Studies

Experimental charge density studies on compounds like 7-dispiro[2.0.2.1]heptane carboxylic acid have been conducted. These studies provide insights into the electron density distribution, which is crucial for understanding the chemical behavior of these compounds (Yufit et al., 1996).

4. Modulators of GABAergic Cascades

Spiro[2.3]hexane amino acids, as rigid analogs of γ-aminobutyric acid, have been synthesized. These compounds are promising modulators of GABAergic cascades in the human central nervous system, demonstrating the potential therapeutic applications of spiro-linked amino acids (Yashin et al., 2017).

5. Synthesis of Fluorinated Building Blocks

Fluorinated analogs based on the spiro[3.3]heptane motif have been synthesized. These compounds, with their unique three-dimensional shape and different pattern of fluorine substitution, could be significant in medicinal chemistry (Chernykh et al., 2016).

properties

IUPAC Name

7-aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-8(6(10)11)3-1-2-7(8)4-5-7;/h1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDHYGSPHUPHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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